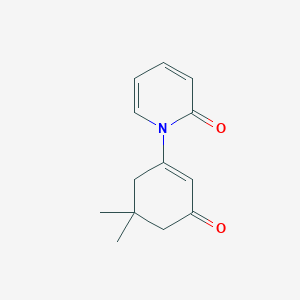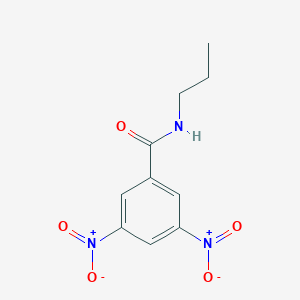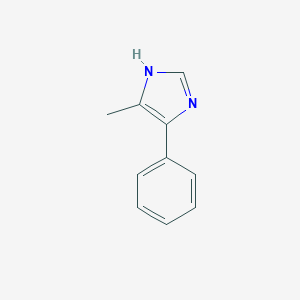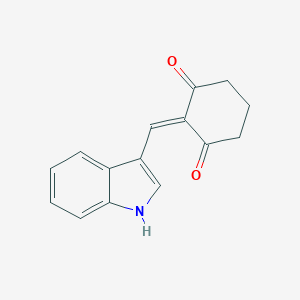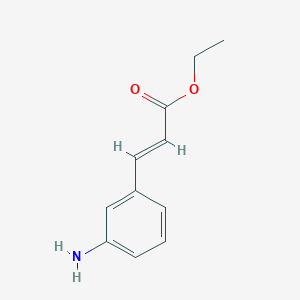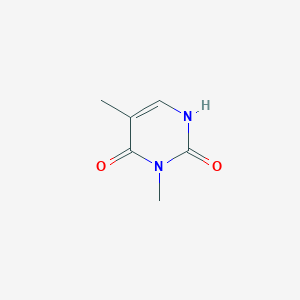
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid, also known as EACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EACA belongs to the class of pteridines and is a derivative of folic acid. Its chemical structure consists of a pteridine ring, an ethyl group, and an ethylamino group attached to the carboxylic acid group.
Mechanism of Action
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid exerts its biological effects by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid disrupts the normal cellular processes that rely on the synthesis of DNA and RNA, leading to cell death. 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has also been shown to inhibit the growth of fungi and cancer cells by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid inhibits the growth of cancer cells and fungi by disrupting their metabolic pathways. Additionally, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is its potent inhibitory activity against dihydrofolate reductase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has certain limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
Future Directions
There are several potential future directions for research on 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid to improve its yield and purity. Another area of research could investigate the potential use of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid as a plant growth regulator to enhance crop yields. Additionally, further studies could investigate the potential use of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid as an antifungal and antitumor agent in clinical settings.
Synthesis Methods
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-amino-4-ethyl-5-formamido-6-hydroxypyrimidine with ethyl chloroacetate, followed by reduction with sodium borohydride. The resulting product is then subjected to a series of reactions involving acetylation, hydrolysis, and decarboxylation to yield 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid.
Scientific Research Applications
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been extensively studied for its potential applications in various fields, including biochemistry, medicine, and agriculture. In biochemistry, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is used as a substrate for dihydrofolate reductase, an enzyme that plays a critical role in the synthesis of DNA and RNA. In medicine, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been investigated for its potential use as an antifungal and antitumor agent. Additionally, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been studied for its potential applications in agriculture as a plant growth regulator.
properties
CAS RN |
2144-74-3 |
|---|---|
Product Name |
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid |
Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
8-ethyl-2-(ethylamino)-7-oxopteridine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N5O3/c1-3-12-11-13-5-6-8(15-11)16(4-2)9(17)7(14-6)10(18)19/h5H,3-4H2,1-2H3,(H,18,19)(H,12,13,15) |
InChI Key |
ABHRNLNTOMFALB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
Canonical SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
Other CAS RN |
2144-74-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




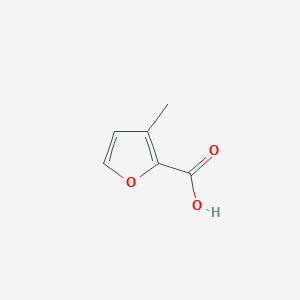



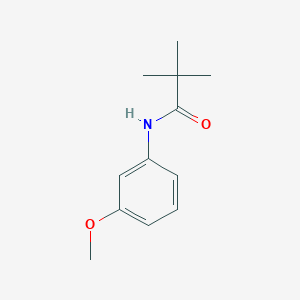
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
